Dmac-BP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1685287-55-1 |

|---|---|

Molecular Formula |

C43H36N2O |

Molecular Weight |

596.8 g/mol |

IUPAC Name |

bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone |

InChI |

InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3 |

InChI Key |

CDEASXIPDPAOGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dmac-BP: A Key Emitter in Thermally Activated Delayed Fluorescence

Introduction

Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as Dmac-BP, is a prominent organic molecule that has garnered significant attention in the field of organic electronics.[1][2][3] Its primary application lies as a high-efficiency green emitter in Organic Light-Emitting Diodes (OLEDs) that operate via the principle of Thermally Activated Delayed Fluorescence (TADF).[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identity

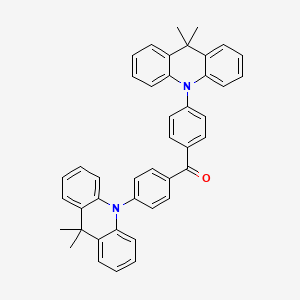

This compound is characterized by a central benzophenone (B1666685) (BP) acceptor core flanked by two 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Dmac) donor units.[5] This donor-acceptor architecture is fundamental to its electronic properties and TADF mechanism.

| Identifier | Value |

| Full Name | Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone[1][2][3] |

| Abbreviation | This compound[1][2] |

| Synonym | Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone[6] |

| CAS Number | 1685287-55-1[1][2][3][6] |

| Chemical Formula | C₄₃H₃₆N₂O[1][3][6] |

| Molecular Weight | 596.76 g/mol [3][6] |

Physicochemical and Electronic Properties

The electronic and physical properties of this compound are pivotal to its performance in OLED devices. These properties have been determined through a combination of experimental measurements and theoretical calculations, such as Density Functional Theory (DFT).[5]

| Property | Value |

| Appearance | Light yellow powder/crystals[1][3] |

| Purity | >99% (sublimed)[1][3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV[1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.1 eV[1][3] |

| Singlet-Triplet Splitting (ΔEST) | 0.07 eV[3], <0.10 eV[2][5] |

| Fluorescence Emission Maximum (λem) | 506 nm (in film)[1][3] |

| Photoluminescence Quantum Yield (PLQY) | 0.85 (neat film)[3] |

| TADF Lifetime | 2.7 µs (neat film)[3] |

| Thermal Decomposition Temperature (Td) | 410 °C (5% weight loss)[1][3] |

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

The high efficiency of this compound in OLEDs is attributed to its TADF mechanism. In conventional fluorescent OLEDs, only singlet excitons (25% of the total) contribute to light emission. TADF materials like this compound can harvest the non-emissive triplet excitons (75%) by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[4] This is possible due to the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3][5] The Dmac donor and BP acceptor moieties lead to a charge-transfer excited state, which facilitates this small ΔEST.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction. While the exact, detailed industrial synthesis protocol is proprietary, a representative academic synthesis can be outlined based on related procedures for similar molecules. The core reaction is the coupling of the Dmac donor moiety with the benzophenone acceptor core.

Materials:

-

9,9-dimethyl-9,10-dihydroacridine

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Methanol

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Schlenk line with Argon)

Procedure:

-

To a solution of 9,9-dimethyl-9,10-dihydroacridine in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure the formation of the acridine (B1665455) anion.

-

Add a solution of 4,4'-difluorobenzophenone in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with methanol.

-

Pour the mixture into water and extract with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Further purify the product by sublimation to achieve >99% purity suitable for OLED device fabrication.[1][3]

Fabrication of a this compound Based OLED

The following protocol describes the fabrication of a multilayer OLED device using this compound as the emissive layer via thermal evaporation.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., TCTA)

-

This compound (Emissive Layer - EML)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 1.0 × 10⁻⁵ Torr)[1]

-

Substrate cleaning solutions (e.g., Hellmanex III, deionized water, isopropanol)[1]

-

Ultrasonic bath

-

Plasma cleaner

-

Glovebox

Procedure:

-

Substrate Cleaning:

-

Ultrasonically clean the ITO substrates sequentially in Hellmanex III solution, deionized water, and isopropanol (B130326) for 30 minutes each.[1]

-

Dry the substrates at 100 °C for 15 minutes.[1]

-

Treat the ITO surface with oxygen plasma for 10 minutes to enhance work function and improve hole injection.[1]

-

-

Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Deposit the layers sequentially without breaking the vacuum:

-

HTL: Deposit a 40 nm layer of TCTA at a rate of ~2.0 Å/s.[1]

-

EML: Deposit a 20 nm layer of neat this compound at a rate of ~1.0 Å/s.[1]

-

ETL: Deposit a 40 nm layer of TPBi at a rate of ~1.0 Å/s.

-

EIL: Deposit a 1 nm layer of LiF at a rate of ~0.1 Å/s.

-

Cathode: Deposit a 100 nm layer of Aluminum at a rate of ~2.0 Å/s.

-

-

-

Encapsulation:

-

Transfer the fabricated device to a glovebox without exposure to air or moisture.

-

Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation.

-

Characterization Protocols

Photophysical Characterization:

-

UV-Vis and Photoluminescence Spectroscopy: Record absorption and emission spectra of this compound in dilute solutions (e.g., toluene) and as thin films using a spectrophotometer and a spectrofluorometer, respectively.

-

Photoluminescence Quantum Yield (PLQY): Determine the PLQY using an integrating sphere setup, with a laser as the excitation source.

-

Transient Photoluminescence Decay: Measure the fluorescence and delayed fluorescence lifetimes using a time-correlated single-photon counting (TCSPC) system. Temperature-dependent measurements can be used to confirm the TADF mechanism.

Electrochemical Characterization:

-

Cyclic Voltammetry (CV):

-

Perform CV in a three-electrode cell containing a solution of this compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Use a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Determine the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively.

-

Thermal Characterization:

-

Thermogravimetric Analysis (TGA):

-

Place a small sample of this compound in a TGA instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to ~600 °C.

-

The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[3]

-

OLED Device Characterization:

-

Current Density-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photodiode/spectroradiometer to simultaneously measure the current density, applied voltage, and luminance of the encapsulated OLED device.

-

Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage to determine the emission color coordinates (CIE).

-

External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

Conclusion

This compound stands as a benchmark green TADF emitter, enabling the fabrication of highly efficient OLEDs. Its unique donor-acceptor structure results in a small singlet-triplet energy splitting, which is crucial for harvesting triplet excitons via the RISC mechanism. The experimental protocols outlined in this guide provide a framework for the synthesis, device fabrication, and comprehensive characterization of this compound, serving as a valuable resource for researchers and developers in the field of organic electronics. Further research into novel molecular designs based on the this compound scaffold continues to push the boundaries of OLED performance.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dmac-BP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as Dmac-BP. This compound is a key organic material utilized as a green thermally activated delayed fluorescence (TADF) emitter in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs). Achieving high purity of this compound is critical for optimal device performance, necessitating robust and well-documented synthesis and purification protocols.

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of two equivalents of a boronic acid or boronic ester derivative of 9,9-dimethyl-9,10-dihydroacridine (B1200822) with bis(4-bromophenyl)methanone in the presence of a palladium catalyst and a base.

Logical Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from commercially available precursors. The following diagram illustrates the logical workflow for the synthesis.

Analogous Experimental Protocol: Synthesis of this compound-TPO[1]

The following protocol for the synthesis of this compound-TPO provides a template for the probable synthesis of this compound. The key difference would be the starting materials. For this compound, one would likely use a boronic acid/ester of 9,9-dimethyl-9,10-dihydroacridine and bis(4-bromophenyl)methanone.

Reaction Scheme:

(4-bromotriphenyl phosphine (B1218219) oxide) + (4-pentinol borate-4′-(9,9-dimethylacridine)-diphenyl ketone) --[Pd(PPh3)4, K2CO3, Toluene/Water]--> this compound-TPO

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-bromotriphenyl phosphine oxide | 343.20 | 0.78 | 2.2 |

| 4-pentinol borate-4′-(9,9-dimethylacridine)-diphenyl ketone | - | 1.03 | 2.0 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | 1155.56 | 0.0693 | 0.06 |

| Toluene | - | 40 mL | - |

| Saturated Potassium Carbonate Solution | - | 5 mL | - |

Procedure:

-

To a flask, add 4-bromotriphenyl phosphine oxide (0.78 g, 2.2 mmol), 4-pentinol borate-4′-(9,9-dimethylacridine)-diphenyl ketone (1.03 g, 2 mmol), and the catalyst Pd(PPh3)4 (69.3 mg, 0.06 mmol).

-

Purge the flask with argon.

-

Add 40 mL of toluene and 5 mL of a saturated potassium carbonate solution.

-

Stir the mixture at 85 °C for 12 hours under an argon atmosphere.

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the organic phase with ethyl acetate (B1210297).

-

Dry the organic phase.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (1:10) as the eluent to obtain a yellow solid.

-

Further purify the solid by recrystallization from an ethanol/toluene mixture to yield light yellow crystals of this compound-TPO.

Quantitative Data:

| Product | Yield (g) | Yield (%) |

| This compound-TPO | 1.13 | 85 |

Purification of this compound

To achieve the high purity (>99.9%) required for efficient OLED devices, a multi-step purification process is employed. This typically involves column chromatography to remove bulk impurities, followed by temperature gradient sublimation to remove trace impurities.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Experimental Protocols

Column chromatography is a standard technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

General Protocol:

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the purification of organic molecules like this compound.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation of this compound from its impurities. For the analogous compound this compound-TPO, a 1:10 mixture of ethyl acetate to n-hexane was effective[1]. A similar starting point could be used for this compound, with the ratio adjusted based on TLC analysis.

-

Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Sublimation is a purification technique where a solid is transformed directly into a gas, and then re-condensed back into a solid, leaving non-volatile impurities behind. For high-purity OLED materials, this is performed under high vacuum in a tube furnace with a temperature gradient.

General Protocol:

-

Apparatus: A horizontal tube furnace with multiple heating zones to create a temperature gradient, a quartz or glass tube, and a high-vacuum pump.

-

Procedure: a. Place the this compound powder from the chromatography step into a quartz boat. b. Insert the boat into one end of the sublimation tube. c. Evacuate the tube to a high vacuum (typically <10^-5 Torr). d. Establish a temperature gradient along the tube furnace. The temperature of the zone containing the sample boat is gradually increased to the sublimation temperature of this compound, while subsequent zones are kept at progressively lower temperatures. e. The this compound will sublime, travel down the tube, and deposit as a pure crystalline solid in a cooler zone, while impurities with different volatilities will deposit in other zones or remain in the boat. f. After the sublimation is complete, cool the system and carefully collect the purified this compound crystals from the appropriate zone.

Quantitative Data for this compound (Typical):

| Property | Value |

| Purity (sublimed) | >99.0% |

| Appearance | Light yellow powder/crystals |

Signaling Pathways

The term "signaling pathways" typically refers to biological processes. As this compound is a synthetic organic molecule designed for electronic applications, there are no known biological signaling pathways directly associated with its synthesis or purification.

Conclusion

References

An In-depth Technical Guide to the DMAC-BP Mechanism of Thermally Activated Delayed Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metal phosphors. Among the plethora of TADF emitters, Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as DMAC-BP, has distinguished itself as a highly efficient green emitter. This technical guide provides a comprehensive overview of the core photophysical mechanism of this compound, detailing its molecular design, the process of reverse intersystem crossing (RISC), and the key parameters governing its performance. We present a summary of its photophysical properties, detailed experimental protocols for characterization, and visual diagrams to elucidate the underlying principles and workflows.

Introduction to Thermally Activated Delayed Fluorescence (TADF)

In organic electroluminescent devices, the recombination of electrons and holes generates singlet and triplet excitons in a 1:3 ratio. Conventional fluorescent materials can only harness the singlet excitons (25% of the total), limiting their maximum internal quantum efficiency (IQE). Phosphorescent materials can harvest both singlet and triplet excitons but rely on expensive and rare heavy metals like iridium and platinum.

TADF provides an alternative pathway to achieve 100% IQE in purely organic molecules.[1] The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC).[1][2] This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.2 eV.[3] With thermal energy, triplet excitons can overcome this small energy barrier and transition to the singlet state, subsequently decaying radiatively to produce delayed fluorescence.[2]

The Molecular Design and Core Mechanism of this compound

This compound is a classic example of a donor-acceptor (D-A) type TADF molecule.[3] Its structure consists of two electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) units linked to a central electron-accepting benzophenone (B1666685) (BP) core.[4][5]

-

Donor (D): 9,9-dimethyl-9,10-dihydroacridine (DMAC)

-

Acceptor (A): Benzophenone (BP)

The key to this compound's TADF behavior lies in its specific molecular geometry. The DMAC and BP units are connected with a significant torsion angle, leading to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] The HOMO is primarily localized on the electron-donating DMAC moieties, while the LUMO is centered on the electron-accepting BP core.[3]

This spatial separation minimizes the exchange energy between the singlet and triplet states, resulting in a very small ΔEST.[3][6] This small energy gap is the critical feature that allows for efficient RISC, as the triplet excitons can be readily converted back into singlet excitons by absorbing thermal energy from their surroundings.[2][7] The rigid structure of the DMAC donor enhances this separation and contributes to the overall efficiency.[4][8]

The Photophysical Process

The TADF mechanism in this compound can be visualized through a Jablonski diagram, which illustrates the transitions between electronic states.

Caption: Jablonski diagram illustrating the TADF mechanism in this compound.

Process Breakdown:

-

Excitation: Upon electrical or photo-excitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁).

-

Prompt Fluorescence (PF): A portion of the S₁ excitons decay directly back to the S₀ state, emitting prompt fluorescence. This is a rapid process.

-

Intersystem Crossing (ISC): The remaining S₁ excitons can undergo intersystem crossing to the nearby triplet state (T₁).

-

Reverse Intersystem Crossing (RISC): Due to the small ΔEST of this compound, the T₁ excitons can efficiently transition back to the S₁ state by harvesting thermal energy. This is the rate-limiting and defining step of TADF.[2]

-

Delayed Fluorescence (DF): The repopulated S₁ excitons then decay to the S₀ state, emitting fluorescence that is temporally delayed relative to the prompt fluorescence. This delayed emission has the same spectrum as the prompt fluorescence.[2]

Quantitative Data and Photophysical Properties

The performance of this compound as a TADF emitter is defined by several key photophysical parameters. The following table summarizes reported values for this compound in various environments.

| Property | Value | Conditions | Reference(s) |

| ΔEST | 0.07 eV | - | [7][9] |

| Emission Peak (λmax) | 506 nm | Neat Film | [7][9] |

| 516 nm | - | [6][10] | |

| Photoluminescence Quantum Yield (PLQY) | 0.85 (85%) | Neat Film | [7][9] |

| Delayed Fluorescence Lifetime (τd) | 2.7 µs | Neat Film | [7][9] |

| External Quantum Efficiency (EQE) in OLED | up to 19.5% | Non-doped device | [6] |

| 18.9% | Non-doped device | [9] | |

| 8.1% | Non-doped device | [6][10] |

Experimental Protocols for Characterization

Characterizing a TADF emitter like this compound involves a series of photophysical and computational experiments to determine its properties and efficiency.

Workflow for TADF Emitter Characterization

The logical flow for characterizing a material like this compound involves synthesis, fundamental photophysical measurements, and finally, device fabrication and testing.

Caption: Experimental and computational workflow for characterizing this compound.

Detailed Methodologies

A. UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

-

Objective: To determine the absorption and emission spectra.

-

Protocol:

-

Prepare dilute solutions of this compound in a suitable solvent (e.g., toluene) or prepare thin films by vacuum deposition or spin-coating.

-

Use a spectrophotometer to measure the absorption spectrum over a relevant UV-Visible range.

-

Use a spectrofluorometer to measure the emission spectrum, exciting at a wavelength corresponding to a major absorption peak.

-

B. Photoluminescence Quantum Yield (PLQY) Measurement

-

Objective: To quantify the emission efficiency of the material.

-

Protocol:

-

An integrating sphere is used to capture all emitted photons.

-

The sample (in solution or as a thin film) is placed inside the sphere and excited by a monochromatic light source (e.g., a laser or LED).

-

The spectrum of the excitation source is measured with and without the sample in the sphere.

-

The PLQY is calculated by comparing the number of absorbed photons to the number of emitted photons.

-

C. Time-Resolved Photoluminescence (TRPL) for Lifetime Measurement

-

Objective: To measure the lifetimes of the prompt (τPF) and delayed (τDF) fluorescence components.

-

Protocol:

-

The sample is excited with a pulsed laser with a pulse width much shorter than the expected fluorescence lifetime.

-

A time-correlated single-photon counting (TCSPC) system is used to measure the time delay between the laser pulse and the detection of emitted photons.

-

The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt and delayed components. The presence of a long-lived component (microseconds) is a hallmark of TADF.

-

D. Determination of S₁ and T₁ Energies and ΔEST

-

Objective: To experimentally determine the singlet-triplet energy gap.

-

Protocol:

-

The sample is cooled to a low temperature (typically 77 K) to suppress thermal processes and make phosphorescence from the T₁ state detectable.

-

The fluorescence (from S₁) and phosphorescence (from T₁) spectra are measured at 77 K.

-

The energy of the S₁ state is estimated from the onset (highest energy edge) of the fluorescence spectrum.

-

The energy of the T₁ state is estimated from the onset of the phosphorescence spectrum.

-

The ΔEST is calculated as the difference: ΔEST = E(S₁) - E(T₁).[3]

-

E. Computational Modeling (DFT/TD-DFT)

-

Objective: To understand the electronic structure and predict photophysical properties.

-

-Protocol:

-

Density Functional Theory (DFT) is used to optimize the molecular geometry of this compound in its ground state (S₀) and lowest triplet state (T₁).[11][12]

-

Time-Dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies for the lowest singlet (S₁) and triplet (T₁) states.[6][11]

-

These calculations provide theoretical values for the HOMO-LUMO distribution, S₁ and T₁ energies, ΔEST, and oscillator strengths, which can be compared with experimental results.[6][13]

-

Conclusion and Outlook

This compound stands as a model system for understanding the principles of high-efficiency thermally activated delayed fluorescence. Its donor-acceptor architecture, which ensures a small singlet-triplet energy gap through spatial separation of the HOMO and LUMO, is a foundational design strategy in the field. The detailed characterization of its photophysical properties through a combination of spectroscopic measurements and computational analysis confirms its efficacy as a green TADF emitter. The methodologies outlined in this guide provide a robust framework for the evaluation of this compound and the discovery of next-generation TADF materials for advanced electronic and potentially biomedical applications.

References

- 1. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Exploration and development of molecule-based printed electronics materials: an integrated approach using experimental, computational, and data sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Intricacies of DMAC-BP Emitters: A Technical Deep Dive into their Photophysical Properties

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of organic electronics, Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a cornerstone for next-generation Organic Light-Emitting Diodes (OLEDs). Among these, emitters based on the bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone (DMAC-BP) core have garnered significant attention for their exceptional performance. This technical guide provides an in-depth analysis of the photophysical properties of this compound and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Core Photophysical Characteristics

This compound is a green TADF emitter known for its donor-acceptor (D-A) architecture.[1] The 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) moiety serves as the electron donor, while the benzophenone (B1666685) (BP) core acts as the electron acceptor.[1][2] This molecular design leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily located on the DMAC donor, and the Lowest Unoccupied Molecular Orbital (LUMO), concentrated on the BP acceptor.[2][3] This separation is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a hallmark of efficient TADF materials.[3][4]

The near-orthogonal arrangement between the donor and acceptor units in this compound derivatives, with dihedral angles around 89.5°, minimizes the exchange energy, resulting in a small ΔEST value, typically around 0.07 eV.[3][4] This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet excited state (T₁) to the singlet excited state (S₁), enabling the harvesting of both singlet and triplet excitons for light emission and leading to high internal quantum efficiencies approaching 100%.[5][6]

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for this compound and a representative derivative, this compound-TPO, providing a comparative overview of their performance in different environments.

| Parameter | This compound | This compound-TPO | Unit | Conditions | Reference |

| Photoluminescence Quantum Yield (PLQY) | 0.85 | ~90 | % | Neat Film | [3][4] |

| Emission Maximum (λem) | 506 | - | nm | Neat Film | [4] |

| Delayed Fluorescence Lifetime (τd) | 2.7 | - | µs | Neat Film | [4] |

| Singlet-Triplet Splitting (ΔEST) | 0.07 | <0.10 (calculated) | eV | - | [2][4] |

| HOMO Energy Level | -5.8 | - | eV | - | [4] |

| LUMO Energy Level | -3.1 | - | eV | - | [4] |

| Reverse Intersystem Crossing Rate (kRISC) | - | 2.0 x 10⁶ | s⁻¹ | Nondoped Film | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound emitters. Below are protocols for key photophysical measurements.

Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)

The absolute method for determining PLQY is preferred for its accuracy and does not require a reference standard.

Equipment:

-

Integrating sphere coupled to a spectrometer[7]

-

Monochromatic light source (e.g., laser or xenon lamp with a monochromator)[7]

-

Sample holder (e.g., cuvette for solutions or a solid sample mount)[7]

Procedure:

-

Blank Measurement: Place a blank sample (e.g., a cuvette with only the solvent or a blank substrate) inside the integrating sphere.[7]

-

Irradiate the blank with the monochromatic light source at an excitation wavelength where the emitter is known to absorb.[7]

-

Record the spectrum of the scattered excitation light.[7]

-

Sample Measurement: Place the sample containing the this compound emitter inside the integrating sphere at a slight angle to avoid direct reflection of the excitation light out of the entrance port.[7]

-

Irradiate the sample with the same monochromatic light source and record the resulting spectrum, which will contain both the scattered excitation light and the emitted photoluminescence.[7]

-

Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the sample measurement compared to the blank measurement.[7]

Time-Resolved Photoluminescence Spectroscopy

This technique is essential for determining the prompt and delayed fluorescence lifetimes, providing insight into the TADF mechanism.[5][8]

Equipment:

-

Pulsed light source (e.g., picosecond or nanosecond pulsed laser or LED)[9]

-

Time-correlated single photon counting (TCSPC) system or a streak camera[10]

-

Monochromator and photodetector (e.g., photomultiplier tube - PMT)[8]

Procedure:

-

Excite the this compound sample with a short pulse of light at a suitable wavelength.

-

The emitted photons are collected and passed through a monochromator to select the desired emission wavelength.

-

The arrival time of the photons at the detector is recorded relative to the excitation pulse.

-

By collecting the arrival times of many photons, a histogram is built, which represents the photoluminescence decay profile.

-

This decay profile is then fitted with an exponential function (or multiple exponential functions) to extract the lifetimes of the prompt fluorescence and the delayed fluorescence.[8][9] The decay will typically show a fast component in the nanosecond range (prompt fluorescence) and a slower component in the microsecond range (delayed fluorescence).[8]

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, or flash photolysis, is a pump-probe technique used to study the excited states of molecules.[11]

Equipment:

-

Pump laser (for excitation)[11]

-

Probe light source (a broad-spectrum lamp)[11]

-

Spectrometer with a fast detector (e.g., ICCD camera)[11]

Procedure:

-

The sample is excited by a short, intense "pump" laser pulse.[11]

-

A second, weaker "probe" light pulse is passed through the sample at a specific time delay after the pump pulse.[11]

-

The absorption of the probe light by the excited sample is measured.[11]

-

By varying the time delay between the pump and probe pulses, a three-dimensional map of the change in absorbance as a function of wavelength and time can be constructed.[11] This allows for the observation of excited-state absorption and the kinetics of excited-state decay processes.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Caption: Molecular structure of a this compound emitter.

Caption: Jablonski diagram for a TADF emitter.

Caption: Workflow for time-resolved fluorescence measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. ossila.com [ossila.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ossila.com [ossila.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Photoluminescence and electrochemiluminescence of thermally activated delayed fluorescence (TADF) emitters containing diphenylphosphine chalcogenide-s ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05696D [pubs.rsc.org]

- 10. oldcitypublishing.com [oldcitypublishing.com]

- 11. edinst.com [edinst.com]

An In-depth Technical Guide on the Singlet-Triplet Energy Splitting of Dmac-BP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as Dmac-BP, is a prominent green emitter in the field of Thermally Activated Delayed Fluorescence (TADF). Its significance lies in its ability to achieve nearly 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) without the need for heavy metal phosphorescent materials.[1] The high efficiency of this compound is primarily attributed to its small singlet-triplet energy splitting (ΔEST), which facilitates the harvesting of triplet excitons through reverse intersystem crossing (RISC). This process allows for the conversion of non-emissive triplet states into emissive singlet states, thereby maximizing light output. This guide provides a comprehensive overview of the core principles governing the singlet-triplet energy splitting in this compound, detailed experimental protocols for its characterization, and a summary of its key photophysical properties.

Core Concepts: The Role of Molecular Architecture in a Small ΔEST

The small ΔEST in this compound is a direct consequence of its molecular design, which features a donor-acceptor (D-A) architecture. The molecule consists of two electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) units linked to an electron-accepting benzophenone (B1666685) (BP) core.[2] This arrangement leads to a spatial separation of the highest occupied molecular orbital (HOMO), which is localized on the DMAC donor moieties, and the lowest unoccupied molecular orbital (LUMO), which is centered on the benzophenone acceptor.

This separation of frontier orbitals minimizes the electron exchange energy, which is a major contributor to the energy difference between the singlet (S1) and triplet (T1) excited states. Consequently, the energy gap between S1 and T1 is very small, typically around 0.07 eV, a value low enough to be overcome by thermal energy at room temperature.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of the photophysical properties of this compound, including its singlet-triplet energy splitting. The following sections outline the key experimental methodologies cited in the literature for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the DMAC donor unit and its subsequent coupling with the benzophenone acceptor core. While the exact, detailed procedures from the original seminal papers by Zhang et al. and Jiang et al. require access to the full text, a general synthetic route can be outlined based on established organic chemistry principles for similar compounds.

dot

A typical synthesis would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the DMAC donor and a di-halogenated benzophenone derivative. The crude product is then purified using techniques like column chromatography and recrystallization to obtain high-purity this compound suitable for photophysical studies and device fabrication. For high-performance OLEDs, the material is often further purified by thermal sublimation.

Photophysical Characterization

The determination of the singlet-triplet energy splitting and other photophysical properties of this compound involves a combination of steady-state and time-resolved spectroscopic techniques.

dot

-

Sample Preparation: For solid-state measurements, thin films of this compound are prepared either by spin-coating from a solution or by thermal evaporation under high vacuum. For solution-state measurements, this compound is dissolved in a suitable organic solvent.

-

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: The absorption and emission spectra are recorded to determine the optical bandgap and the emission color.

-

Determination of Singlet (S1) and Triplet (T1) Energy Levels:

-

The energy of the lowest singlet excited state (S1) is estimated from the high-energy onset of the fluorescence spectrum.

-

The energy of the lowest triplet excited state (T1) is determined from the high-energy onset of the phosphorescence spectrum, which is typically measured at a low temperature (e.g., 77 K) to suppress thermal deactivation pathways and enhance phosphorescence.

-

-

Calculation of the Singlet-Triplet Energy Splitting (ΔEST): The ΔEST is calculated as the difference between the S1 and T1 energy levels: ΔEST = E(S1) - E(T1).

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy: This technique is used to measure the fluorescence decay dynamics. For TADF materials like this compound, a biexponential decay is typically observed, consisting of a short-lived prompt fluorescence component and a long-lived delayed fluorescence component arising from RISC.

-

Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY, which represents the efficiency of the conversion of absorbed photons to emitted photons, is measured using an integrating sphere setup.

Quantitative Data Summary

The following tables summarize the key photophysical and electronic properties of this compound as reported in the literature.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Singlet-Triplet Energy Splitting (ΔEST) | 0.07 eV | Neat Film | [2] |

| Emission Maximum (λem) | 506 nm | Neat Film | [2] |

| Photoluminescence Quantum Yield (PLQY) | 85% | Neat Film | [2] |

| Delayed Fluorescence Lifetime (τd) | 2.7 µs | Neat Film | [2] |

| Color | Green | - | [2] |

Table 2: Electronic Properties of this compound

| Property | Value | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.1 eV | [2] |

Signaling Pathways and Mechanisms

The efficient light emission from this compound is governed by the TADF mechanism, which involves several key photophysical processes.

dot

-

Excitation: Upon electrical or photo-excitation, the this compound molecule is promoted from its ground state (S0) to a singlet excited state (S1).

-

Prompt Fluorescence: A portion of the S1 excitons can radiatively decay back to the ground state, emitting light in a process known as prompt fluorescence.

-

Intersystem Crossing (ISC): Some S1 excitons can undergo intersystem crossing to the lower-energy triplet excited state (T1).

-

Reverse Intersystem Crossing (RISC): Due to the small ΔEST of this compound, the triplet excitons in the T1 state can be efficiently up-converted back to the S1 state through a thermally activated RISC process.

-

Delayed Fluorescence: The repopulated S1 excitons can then radiatively decay to the ground state, resulting in delayed fluorescence that has the same emission spectrum as the prompt fluorescence but a much longer lifetime.

-

Triplet Harvesting: This cycle of ISC and RISC allows for the harvesting of otherwise non-emissive triplet excitons, leading to a significant enhancement in the overall emission efficiency.

Conclusion

This compound stands as a benchmark green TADF emitter, and its high efficiency is fundamentally linked to its small singlet-triplet energy splitting. This is achieved through a clever molecular design that spatially separates the HOMO and LUMO, thereby minimizing the electron exchange energy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists working on the development of next-generation OLEDs and other optoelectronic applications. A thorough understanding of the structure-property relationships in this compound will continue to inform the rational design of new and improved TADF materials with tailored photophysical properties.

References

Unveiling the Electronic Landscape of DMAC-BP: A Theoretical and Computational Guide

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of 4,4'-(9,9-dimethyl-9,10-dihydroacridine-2,7-diyl)bis(N,N-diphenylaniline), commonly known as DMAC-BP. A prominent green thermally activated delayed fluorescence (TADF) emitter, this compound's electronic properties are pivotal to its performance in next-generation organic light-emitting diodes (OLEDs). This document details the computational approaches, summarizes key quantitative data, and outlines relevant experimental protocols to provide a thorough understanding for researchers in materials science and drug development.

Core Concepts: Understanding the Electronic Structure of TADF Emitters

Thermally activated delayed fluorescence is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.[1] This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted.[1] The electronic structure of a TADF molecule like this compound, particularly the spatial distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to achieving a small ΔEST.

In donor-acceptor (D-A) type TADF molecules like this compound, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. This spatial separation leads to a small exchange energy, which is a key factor in minimizing the singlet-triplet energy gap.

Theoretical and Computational Methodologies

The electronic structure of this compound and similar TADF emitters is primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose.[2][3]

Ground-State Properties

DFT is utilized to optimize the ground-state geometry of the molecule and to calculate the energies and spatial distributions of the frontier molecular orbitals. The choice of the functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are often used for geometry optimization.[4]

Excited-State Properties

TD-DFT is the workhorse for calculating the energies of the singlet and triplet excited states, which are essential for determining the ΔEST.[2][3] The selection of the functional is again critical, and long-range corrected functionals are often preferred for accurately describing the charge-transfer (CT) character of the excited states in D-A molecules. Calculations show that for this compound, a 20% Hartree-Fock (HF) exchange in the functional provides a good match with experimental emission wavelengths.[3] More advanced methods like the Coupled-Cluster at second-order approximation (CC2) can also be employed for higher accuracy.[1]

The workflow for these theoretical calculations can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's electronic structure as determined by theoretical calculations and experimental measurements.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Calculated Value (eV) | Experimental Value (eV) |

| HOMO | ~ -5.8 | -5.8[5] |

| LUMO | ~ -3.1 | -3.1[5] |

| HOMO-LUMO Gap | ~ 2.7 | 2.5 - 2.8[3][6] |

Table 2: Excited State Properties of this compound

| Parameter | Calculated Value (eV) | Experimental Value (eV) |

| S₁ Energy | - | - |

| T₁ Energy | - | - |

| ΔEST (S₁ - T₁) | < 0.10 | 0.07[5] |

Experimental Protocols

The theoretical calculations are validated and complemented by experimental measurements. Below are the methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Photophysical Measurements

Objective: To determine the absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetimes.

Methodology:

-

Sample Preparation: this compound is dissolved in a dilute solution in a suitable solvent (e.g., toluene) or prepared as a thin film.

-

UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer to identify the absorption peaks corresponding to π-π* and intramolecular charge transfer (ICT) transitions.

-

Photoluminescence Spectroscopy: The emission spectrum is measured using a spectrofluorometer upon excitation at a specific wavelength.

-

PLQY Measurement: The PLQY is determined using an integrating sphere to compare the number of emitted photons to the number of absorbed photons.

-

Time-Resolved Photoluminescence: The lifetime of the excited state is measured using time-correlated single-photon counting (TCSPC) to distinguish between prompt fluorescence and delayed fluorescence.

The logical relationship between molecular structure, electronic properties, and device performance can be visualized as follows:

Conclusion

The theoretical calculation of this compound's electronic structure provides invaluable insights into its function as a high-performance TADF emitter. Through the application of DFT and TD-DFT, it is possible to understand the fundamental relationship between its molecular architecture and its desirable photophysical properties, namely the well-separated frontier molecular orbitals and the resulting small singlet-triplet energy gap. This computational-experimental synergy is crucial for the rational design of new and improved TADF materials for advanced optoelectronic applications.

References

- 1. Computational Studies of Molecular Materials for Unconventional Energy Conversion: The Challenge of Light Emission by Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational design of efficient near-infrared TADF emitters with hot-exciton characteristics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]

- 5. ossila.com [ossila.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

An In-depth Technical Guide to Dmac-BP (CAS Number 1685287-55-1): A Core Material for Advanced Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as Dmac-BP, with CAS number 1685287-55-1. This compound is a prominent green emitter material utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its significance stems from its high efficiency in harvesting triplet excitons through the mechanism of Thermally Activated Delayed Fluorescence (TADF). This document details the material's properties, a likely synthetic route, comprehensive experimental protocols for its characterization, and its application in OLED devices. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development who may encounter or utilize such molecules in their studies.

Introduction

This compound is a donor-acceptor type molecule that has garnered significant attention in the materials science community. The donor moiety is the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), and the acceptor is the benzophenone (B1666685) (BP) core. This molecular architecture leads to a small singlet-triplet energy splitting (ΔEST), which is a critical characteristic for efficient TADF.[1] By enabling the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), this compound contributes to achieving high internal quantum efficiencies in OLEDs.[2]

Physicochemical and Electronic Properties

This compound is typically a light yellow powder or crystalline solid.[3] Its key properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1685287-55-1 | [3] |

| Chemical Formula | C₄₃H₃₆N₂O | [3] |

| Molecular Weight | 596.76 g/mol | [4] |

| Full Name | Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone | [3] |

| Appearance | Light yellow powder/crystals | [3] |

| Purity | >99% (Sublimed) | [3] |

| Melting Point (Td) | 410 °C | [3] |

Table 2: Electronic and Photophysical Properties of this compound

| Property | Value | Reference |

| HOMO Level | 5.8 eV | [3] |

| LUMO Level | 3.1 eV | [3] |

| Singlet-Triplet Splitting (ΔEST) | 0.07 eV | [1] |

| Photoluminescence (PL) Max. (in film) | 506 nm | [1][3] |

| Photoluminescence Quantum Yield (PLQY) | 0.85 | [1] |

| TADF Lifetime | 2.7 µs | [1] |

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis would likely involve the reaction of 4,4'-dibromobenzophenone (B1295017) with 9,9-dimethyl-9,10-dihydroacridine in the presence of a palladium catalyst and a suitable ligand.

Reactants:

-

4,4'-dibromobenzophenone

-

9,9-dimethyl-9,10-dihydroacridine

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (catalyst)

-

Tri(tert-butyl)phosphine tetrafluoroborate (B81430) [(tBu)₃PH]BF₄ (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Anhydrous toluene (B28343) (solvent)

Experimental Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-dibromobenzophenone (1 equivalent), 9,9-dimethyl-9,10-dihydroacridine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), palladium(II) acetate (0.02 equivalents), and tri(tert-butyl)phosphine tetrafluoroborate (0.04 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at reflux (approximately 110 °C) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Further purification can be achieved by recrystallization or sublimation to obtain high-purity this compound.

Experimental Protocols for Characterization

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is a critical parameter for evaluating the efficiency of an emitter. It is the ratio of photons emitted to photons absorbed.

Equipment:

-

Spectrofluorometer equipped with an integrating sphere (e.g., Hamamatsu Quantaurus-QY).

-

UV-Vis spectrophotometer.

-

Cuvettes.

-

Solvent (e.g., toluene).

Procedure:

-

Prepare a dilute solution of this compound in toluene with an absorbance of approximately 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the triplet excitons and affect the TADF process.

-

Measure the absorption spectrum of the solution using the UV-Vis spectrophotometer.

-

Place the cuvette with the degassed solution in the integrating sphere of the spectrofluorometer.

-

Record the photoluminescence spectrum by exciting the sample at a wavelength where it absorbs, for instance, 375 nm.

-

The software associated with the integrating sphere setup calculates the PLQY by comparing the integrated intensity of the emitted light to the amount of light absorbed by the sample.

Transient Photoluminescence (Lifetime) Measurement

Measuring the decay of the photoluminescence provides insights into the dynamics of the excited states, including the prompt fluorescence and the delayed fluorescence characteristic of TADF.

Equipment:

-

Time-correlated single-photon counting (TCSPC) system or a system with a pulsed laser and a fast detector (e.g., streak camera or gated iCCD).

-

Pulsed laser source (e.g., picosecond or nanosecond laser).

-

Monochromator.

-

Photomultiplier tube (PMT) or other sensitive photodetector.

-

Cryostat for temperature-dependent measurements.

Procedure:

-

Prepare a thin film of this compound by vacuum deposition or spin-coating on a quartz substrate.

-

Place the sample in a vacuum chamber or cryostat to prevent oxygen quenching.

-

Excite the sample with a short pulse of light from the laser at a suitable wavelength (e.g., 375 nm).

-

Collect the emitted light at the peak emission wavelength (around 506 nm) using a monochromator and detect it with the PMT.

-

The TCSPC electronics or transient digitizer records the time delay between the excitation pulse and the arrival of emitted photons, building up a histogram of photon counts versus time.

-

The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt fluorescence (nanosecond scale) and the delayed fluorescence (microsecond scale).

OLED Device Fabrication and Testing

This compound is used as the emissive layer in OLEDs. The following is a general protocol for fabricating a multilayer OLED using thermal evaporation.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates.

-

Organic materials: Hole injection layer (HIL), hole transport layer (HTL), this compound (emissive layer, EML), electron transport layer (ETL), and electron injection layer (EIL).

-

Metal for cathode (e.g., Aluminum).

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

Substrate cleaning facility.

-

Device testing equipment (source-measure unit, photometer).

Fabrication Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the HIL (e.g., MoO₃, 5 nm).

-

Deposit the HTL (e.g., mCP, 40 nm).

-

Deposit the this compound emissive layer (30 nm).

-

Deposit the ETL (e.g., TPBi, 50 nm).

-

Deposit the EIL (e.g., LiF, 1 nm).

-

Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area.

-

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

-

Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source-measure unit and a calibrated photometer. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

Visualizations

TADF Mechanism

The following diagram illustrates the photophysical processes involved in Thermally Activated Delayed Fluorescence.

Caption: The Jablonski diagram illustrating the TADF mechanism.

OLED Device Architecture

This diagram shows a typical multilayer structure for an OLED device incorporating this compound.

Caption: A schematic of a multi-layer OLED device structure.

Experimental Workflow for OLED Fabrication and Testing

The workflow for creating and characterizing an OLED device is outlined below.

Caption: The workflow for OLED fabrication and characterization.

Conclusion

This compound (CAS 1685287-55-1) is a highly effective green TADF emitter that plays a crucial role in the advancement of OLED technology. Its favorable electronic properties, particularly its small singlet-triplet energy splitting, allow for the efficient harvesting of triplet excitons, leading to high-performance OLED devices. This technical guide has provided a detailed overview of its properties, a likely synthesis route, and comprehensive experimental protocols for its characterization and device fabrication. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of materials science, organic electronics, and related disciplines.

References

Unveiling the Electronic Heart of a TADF Emitter: A Molecular Orbital Analysis of DMAC-BP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone (DMAC-BP), a prominent green thermally activated delayed fluorescence (TADF) emitter. A comprehensive understanding of its molecular orbitals is paramount for optimizing its performance in organic light-emitting diodes (OLEDs) and for the rational design of novel TADF materials. This document provides a detailed analysis of this compound's frontier molecular orbitals, summarizes key quantitative data, outlines the computational methodologies for its study, and visualizes the fundamental principles of its operation.

The Architectural Blueprint: Molecular Structure and Frontier Orbitals

This compound's molecular architecture is a classic example of a donor-acceptor (D-A) system, a design strategy crucial for achieving TADF. The molecule consists of two electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) units linked to a central electron-accepting benzophenone (B1666685) (BP) core. This strategic arrangement dictates the spatial distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is the cornerstone of its unique photophysical properties.

Computational studies, primarily employing density functional theory (DFT), have consistently shown that the HOMO is predominantly localized on the electron-rich DMAC moieties.[1][2] Conversely, the LUMO is concentrated on the electron-deficient benzophenone acceptor.[1][2] This spatial separation of the frontier orbitals is a hallmark of charge-transfer (CT) excited states and is fundamental to achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[3][4] The nearly orthogonal arrangement between the donor and acceptor units further minimizes the HOMO-LUMO overlap, contributing to the small ΔEST.[5]

Quantitative Molecular Orbital Characteristics

The energy levels of the HOMO and LUMO, along with the singlet-triplet energy gap, are critical parameters that govern the injection of charge carriers, the emission color, and the efficiency of the reverse intersystem crossing (RISC) process in TADF emitters. The table below summarizes the key quantitative data for this compound as reported in the literature.

| Parameter | Value | Method/Conditions | Reference |

| HOMO Energy Level | -5.8 eV | Experimental | [6] |

| LUMO Energy Level | -3.1 eV | Experimental | [6] |

| HOMO-LUMO Gap (Calculated) | ~2.5 eV | DFT | [1] |

| Singlet-Triplet Splitting (ΔEST) | 0.07 eV | Experimental | [6] |

| Emission Maximum (Neat Film) | 506 nm | Experimental | [6] |

| Photoluminescence Quantum Yield (PLQY) (Neat Film) | 0.85 | Experimental | [6] |

| TADF Lifetime | 2.7 µs | Experimental | [6] |

The Engine Room: The TADF Mechanism

The distinct separation of the HOMO and LUMO in this compound facilitates a highly efficient TADF process. The mechanism can be visualized as a cycle that harvests non-emissive triplet excitons and converts them into emissive singlet excitons.

References

- 1. The optical spectra of DMAC‐based molecules for organic light‐emitting diodes: Hybrid‐exchange density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The optical spectra of DMAC-based molecules for organic light-emitting diodes: Hybrid-exchange density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. ossila.com [ossila.com]

Unveiling the Luminescent Properties of Dmac-BP: A Technical Guide to its Fluorescence and Phosphorescence Spectra

For Immediate Release

A Deep Dive into the Photophysical Characteristics of a Key Emitter for Advanced OLEDs

This technical guide offers an in-depth exploration of the fluorescence and phosphorescence properties of Dmac-BP (Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone), a prominent green emitter in the field of Thermally Activated Delayed Fluorescence (TADF). Aimed at researchers, scientists, and professionals in drug and materials development, this document provides a consolidated resource of its key photophysical parameters, detailed experimental methodologies, and visual representations of the underlying photophysical processes.

This compound is a crucial molecule in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). Its ability to harness triplet excitons through TADF allows for theoretically 100% internal quantum efficiency, a significant advancement over conventional fluorescent emitters. Understanding its fluorescence and phosphorescence characteristics is paramount for optimizing its performance in optoelectronic devices.

Core Photophysical Data of this compound

The luminescent behavior of this compound is characterized by several key parameters. The following tables summarize the essential quantitative data for this compound, providing a clear comparison of its fluorescence and phosphorescence properties.

| Parameter | Value | Conditions |

| Fluorescence Emission Maximum (λem) | 506 nm | Neat Film |

| Photoluminescence Quantum Yield (PLQY) | 0.85 | Neat Film |

| TADF Lifetime (τd) | 2.7 µs | Neat Film |

| Singlet-Triplet Energy Splitting (ΔEST) | 0.07 eV | - |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | - |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.1 eV | - |

For a closely related derivative, this compound-TPO, further photophysical data in solution provides additional context to the behavior of the this compound core.

| Parameter | Value | Conditions |

| Fluorescence Emission Maximum (λem) | 510 nm | Diluted Solution |

| Photoluminescence Quantum Yield (PLQY) | ~90% | - |

| Prompt Fluorescence Lifetime (τp) | 7.3 ns | Vacuum |

| Delayed Fluorescence Lifetime (τd) | 1.6 µs | Vacuum |

| Singlet-Triplet Energy Splitting (ΔEST) | ~0.056 eV | Toluene (B28343) at 77 K |

Experimental Protocols

The determination of the fluorescence and phosphorescence spectra of this compound involves precise spectroscopic techniques. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence and Phosphorescence Spectra

Objective: To determine the emission wavelengths of prompt fluorescence and phosphorescence and to calculate the singlet-triplet energy splitting (ΔEST).

Materials and Instrumentation:

-

This compound sample

-

Spectroscopic grade toluene

-

Quartz cuvette

-

Fluorometer with time-resolved capabilities (e.g., Edinburgh Instruments FLS1000)

-

Cryostat for low-temperature measurements (liquid nitrogen, 77 K)

-

Excitation source (e.g., Xenon lamp or laser)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade toluene to minimize aggregation effects. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1.

-

Fluorescence Spectrum Measurement (Room Temperature):

-

Place the cuvette containing the this compound solution into the sample holder of the fluorometer at room temperature (298 K).

-

Set the excitation wavelength (e.g., 350-380 nm, corresponding to an absorption band of the molecule).

-

Record the steady-state fluorescence emission spectrum. The peak of this spectrum corresponds to the fluorescence maximum.

-

-

Phosphorescence Spectrum Measurement (Low Temperature):

-

Place the cuvette containing the this compound solution into the cryostat.

-

Cool the sample to 77 K using liquid nitrogen. This rigidifies the solvent matrix, minimizing non-radiative decay processes and allowing for the observation of phosphorescence.

-

Using a time-gated detection mode on the fluorometer, introduce a delay after the excitation pulse before starting the measurement. This delay ensures that the short-lived prompt fluorescence has decayed, and only the long-lived phosphorescence is detected.

-

Record the phosphorescence emission spectrum.

-

-

Data Analysis:

-

The singlet energy level (S₁) is determined from the high-energy onset of the fluorescence spectrum.

-

The triplet energy level (T₁) is determined from the high-energy onset of the phosphorescence spectrum.

-

The singlet-triplet energy splitting (ΔEST) is calculated as the difference between S₁ and T₁ (ΔEST = S₁ - T₁). For this compound, this value is approximately 0.07 eV.[1] A similar methodology for a this compound derivative yielded a ΔEST of about 0.056 eV.[2]

-

Visualizing the Photophysical Processes

To better understand the electronic transitions that give rise to fluorescence and phosphorescence, diagrams illustrating the experimental workflow and the fundamental energy level transitions are provided below.

The Jablonski diagram below illustrates the electronic transitions involved in fluorescence and phosphorescence, including the crucial Reverse Intersystem Crossing (RISC) process that enables TADF.

This technical guide provides a foundational understanding of the fluorescence and phosphorescence characteristics of this compound. The presented data and protocols are essential for researchers working on the development and optimization of TADF-based OLEDs and other optoelectronic applications.

References

Methodological & Application

Application Notes and Protocols: Dmac-BP in Green Thermally Activated Delayed Fluorescence (TADF) OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone (Dmac-BP) as a highly efficient green emitter in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document includes key performance data, detailed experimental protocols for device fabrication and characterization, and diagrams illustrating the underlying principles and workflows.

Introduction to this compound for Green TADF-OLEDs

This compound is a prominent donor-acceptor molecule utilized as an emitter in TADF-OLEDs. Its molecular structure, featuring a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor and a benzophenone (B1666685) (BP) acceptor, facilitates a small singlet-triplet energy splitting (ΔEST).[1][2] This small energy gap is crucial for efficient reverse intersystem crossing (RISC), a process that allows for the harvesting of non-emissive triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%.[3] this compound is particularly noted for its application in producing highly efficient green light emission.[4][5]

Performance Data of this compound based Green TADF-OLEDs

The performance of green TADF-OLEDs utilizing this compound is summarized in the table below. These devices exhibit high external quantum efficiencies (EQE), current efficiencies, and luminance, with variations depending on the specific device architecture.

| Device Structure | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |

| ITO/mCP (40 nm)/DMAC-BP (30 nm)/TPBi (50 nm)/LiF (1 nm)/Al | 10.6 | - | 25 (@100 cd/m²) | 45,300 | Green | [1] |

| ITO/MoO3 (1 nm)/mCP (40 nm)/DMAC-BP (30 nm)/TPBi (50 nm)/LiF (1 nm)/Al | 18.9 | - | 59 (@100 cd/m²) | - | Green | [1] |

| Three-layer undoped OLED with mCP as HTL/EBL | 8.1 | 25.9 | 20.3 | 42,230 | - | [4][5] |

| Three-layer undoped OLED with mCP as HTL/EBL (at 1000 cd/m²) | 7.2 | 23.7 | 19.1 | - | - | [4][5] |

| This compound-TPO based non-doped multilayer OLED | 21.7 | - | - | ~10,000 | - | [6] |

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of green TADF-OLEDs using this compound.

Substrate Cleaning Protocol

A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for optimal device performance.

Materials:

-

ITO-coated glass substrates

-

Deionized (DI) water

-

Hellmanex™ III solution (or similar detergent)

-

Isopropyl alcohol (IPA)

-

Nitrogen (N2) gas

-

Ultrasonic bath

-

UV-Ozone cleaner

Procedure:

-

Place the ITO substrates in a substrate holder.

-

Sonicate the substrates in a beaker containing DI water and a few drops of Hellmanex™ III solution for 15 minutes.[4]

-

Rinse the substrates thoroughly with flowing DI water.[6]

-

Sonicate the substrates in a beaker with fresh DI water for 15 minutes.

-

Sonicate the substrates in a beaker containing acetone for 15 minutes.

-

Sonicate the substrates in a beaker containing isopropyl alcohol (IPA) for 15 minutes.[4]

-

Rinse the substrates again thoroughly with flowing DI water.

-

Dry the substrates using a stream of high-purity nitrogen gas.[4]

-

Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and to improve the work function of the ITO.[4]

Device Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol describes the fabrication of a multilayer green TADF-OLED using this compound via vacuum thermal evaporation.

Equipment:

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with rotation capability

Materials:

-

Cleaned ITO substrates

-

Organic materials (e.g., mCP for HTL, this compound for EML, TPBi for ETL)

-

LiF (for EIL)

-

Aluminum (Al) for cathode

Procedure:

-